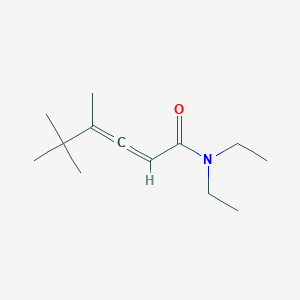![molecular formula C19H20O5 B14294577 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate CAS No. 118265-81-9](/img/structure/B14294577.png)
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a phenyl group substituted with a 4-hydroxybenzoate moiety and a 4-[(2-methylbutoxy)carbonyl] group. Aromatic esters like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-[(2-methylbutoxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester functional group can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(heptyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-dodecylbenzoate
Uniqueness
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenolic hydroxyl group and an ester functional group makes it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
118265-81-9 |
|---|---|
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[4-(2-methylbutoxycarbonyl)phenyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-3-13(2)12-23-18(21)14-6-10-17(11-7-14)24-19(22)15-4-8-16(20)9-5-15/h4-11,13,20H,3,12H2,1-2H3 |
Clé InChI |
ZOJGLWPSVZUSJP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


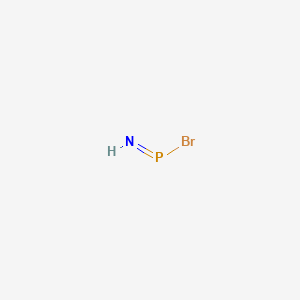
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


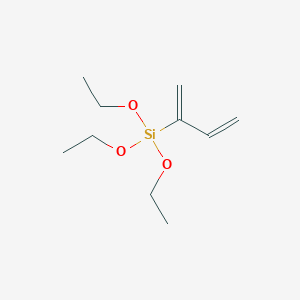

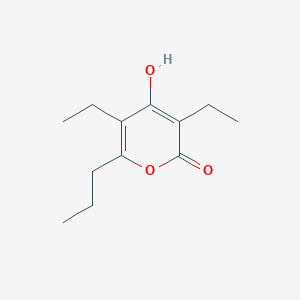
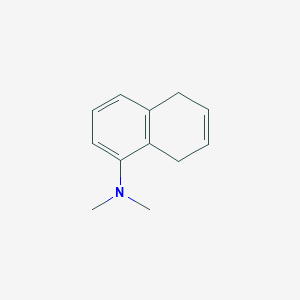


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)

